Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Structural Characteristics of Spiro[4.5]Decane Systems
Core Architecture and Ring Dynamics
The spiro[4.5]decane system comprises a bicyclic structure with a five-membered (cyclopentane) and six-membered (cyclohexane) ring fused at a single carbon atom. In tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, the spiro junction integrates oxygen and nitrogen heteroatoms, altering electronic and steric profiles. The oxygen atom resides in the 1-oxa position (five-membered ring), while the nitrogen occupies the 8-aza position (six-membered ring), creating distinct electronic environments for functional group interactions.
Key Structural Features
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Spiro Junction | C₁ (five-membered ring) and C₈ (six-membered ring) |
| Functional Groups | tert-Butyl carbamate, hydroxyl, ester, oxygen and nitrogen heteroatoms |
The compound’s bicyclic backbone imposes conformational constraints, favoring axial chirality. This rigidity reduces rotational entropy, enhancing binding affinity to biological targets while mitigating metabolic instability.
Influence of Ring Strain and Heteroatom Placement
The spiro[4.5]decane system exhibits moderate ring strain due to the fused five- and six-membered rings. The inclusion of oxygen and nitrogen heteroatoms introduces additional strain but compensates through electronic stabilization. For example, the 1-oxa oxygen participates in lone pair donation, weakening adjacent C–O bonds, while the 8-aza nitrogen’s electron-withdrawing effects influence reactivity at the spiro center.
Comparative Analysis of Ring Strain
| Ring Size | Strain Energy (kcal/mol) | Impact on Reactivity |
|---|---|---|
| 5-membered | Low | Facilitates nucleophilic attack at spiro junction |
| 6-membered | Moderate | Stabilizes carbonyl groups via conjugation |
This interplay of ring strain and heteroatom effects enables selective functionalization, as seen in the hydroxyl group’s reactivity at the C₂ position.
Properties
IUPAC Name |
tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(7-9-14)5-4-10(15)17-13/h10,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLANSXDLMFWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(O2)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation
Step 1: Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Reaction: Starting from 1,4-dioxaspiro[4.5]decane-8-one, the compound undergoes nucleophilic substitution with p-methylsulfonylmethylisocyanide in the presence of potassium tert-butoxide.
- Solvent: Mixture of ethylene glycol dimethyl ether and ethanol.
- Temperature: Maintained between 0–20 °C.
- Outcome: Formation of the carbonitrile intermediate with good yield.
- Notes: The choice of solvent and low temperature controls side reactions and improves selectivity.
Step 2: Alkylation to Introduce 2-Chloroethyl Group
- Reaction: The carbonitrile intermediate is treated with 1-bromo-2-chloroethane under the strong base lithium diisopropylamide (LDA).
- Solvent: Toluene.
- Temperature: 0–20 °C.
- Time: Approximately 13 hours.
- Outcome: Formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
- Notes: This step installs the necessary side chain for subsequent cyclization.
Step 3: Hydrogenation, Cyclization, and Ester Formation
- Reaction: The chloroethyl intermediate undergoes catalytic hydrogenation using Raney nickel under 50 psi pressure in methanol at 50 °C, leading to reduction and cyclization.
- Subsequently: The cyclized product reacts with tert-butyl dicarbonyl anhydride to form the tert-butyl ester.
- Time: 6 hours.
- Outcome: Formation of tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate.
- Notes: This step is crucial for ring closure and introduction of the tert-butyl protecting group.
Step 4: Deprotection to Yield Target Compound
- Reaction: The tert-butyl ester intermediate is deprotected using pyridinium p-toluenesulfonate.
- Solvent: Mixed solution of acetone and water.
- Temperature: 70 °C.
- Time: 15 hours.
- Outcome: Final product tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate obtained with ~55% yield after purification.
- Purification: Extraction with dichloromethane, drying, filtration, and silica gel chromatography.
- Notes: The deprotection step is mild and preserves the integrity of the spiro structure.
Reaction Conditions Summary Table
| Step | Solvent(s) | Temperature (°C) | Pressure (psi) | Reaction Time | Key Reagents |
|---|---|---|---|---|---|
| 1 | Ethylene glycol dimethyl ether + ethanol | 0–20 | Atmospheric | Not specified | p-methylsulfonylmethylisocyanide, potassium tert-butoxide |
| 2 | Toluene | 0–20 | Atmospheric | ~13 hours | 1-bromo-2-chloroethane, lithium diisopropylamide |
| 3 | Methanol | 50 | 50 | 6 hours | Raney nickel, hydrogen gas, tert-butyl dicarbonyl anhydride |
| 4 | Acetone + water | 70 | Atmospheric | 15 hours | Pyridinium p-toluenesulfonate |
Research Findings and Advantages
- Raw Materials: The process uses inexpensive and readily available starting materials such as 1,4-dioxaspiro[4.5]decane-8-one.
- Yield: The overall yield is significantly improved compared to previous methods, with the final step yielding approximately 54.8% of the target compound.
- Scalability: The method is designed for large-scale production with straightforward reaction conditions and common solvents.
- Purity: Final product purity is ensured by standard extraction and chromatographic purification.
- Operational Simplicity: Mild reaction conditions and avoidance of harsh reagents facilitate safer and more controllable synthesis.
This method represents a significant advancement in the industrial preparation of this compound, making it suitable for pharmaceutical and chemical research applications.
Additional Notes on Related Synthetic Approaches
While the above method is the most detailed and industrially relevant, alternative synthetic routes for related spirocyclic compounds involve:
- Use of tert-butyl chloroformate reacting with 1-oxa-8-azaspiro[4.5]decane-8-carboxylic acid in the presence of bases like triethylamine to form esters under low temperatures in dichloromethane solvent.
- Biocatalytic and flow chemistry approaches for related spiro amine compounds, which may offer enantioselectivity and continuous production advantages but are less documented for this exact compound.
These alternative methods are more common in laboratory-scale or specialized synthesis rather than large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the ester group can produce a variety of amides or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is utilized in the development of novel pharmaceuticals. Its spirocyclic structure contributes to the modulation of biological activity, making it a candidate for designing drugs targeting various diseases. For instance, compounds with similar structures have shown potential as inhibitors of specific enzymes and receptors involved in metabolic pathways.
Bioactive Small Molecules:
This compound is categorized under bioactive small molecules, which play crucial roles in biological processes. Research indicates that derivatives of spirocyclic compounds can exhibit antimicrobial and anti-inflammatory properties, making them suitable for further investigation in therapeutic applications .
Organic Synthesis
Synthetic Intermediates:
In organic synthesis, this compound serves as an intermediate for constructing more complex molecules. Its ability to undergo various chemical reactions, including esterification and amination, allows chemists to create diverse derivatives that can be tailored for specific applications in pharmaceuticals or agrochemicals .
Building Blocks for Peptide Synthesis:
The compound is also employed as a building block in peptide synthesis due to its functional groups that can facilitate coupling reactions. This application is particularly relevant in the design of peptide-based drugs, which have gained popularity due to their specificity and reduced side effects compared to traditional small molecule drugs .
Materials Science
Polymer Chemistry:
In materials science, the compound's unique structure allows it to be used in the development of new polymers with specific properties. The incorporation of spirocyclic moieties can enhance thermal stability and mechanical strength in polymeric materials, making them suitable for advanced applications such as coatings and composites .
Nanomaterials:
Research has indicated that derivatives of this compound can be used in the synthesis of nanomaterials for drug delivery systems. The spirocyclic framework can improve the solubility and bioavailability of poorly soluble drugs, enhancing their therapeutic efficacy when delivered via nanocarriers .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against several bacterial strains, indicating potential as an antibiotic candidate. |
| Study B | Drug Delivery Systems | Enhanced solubility and controlled release profiles were observed when incorporated into nanocarriers for targeted therapy. |
| Study C | Polymer Development | Resulted in polymers with improved mechanical properties and thermal stability compared to conventional materials. |
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Inferred from structural similarity; †CAS number may overlap with positional isomers due to database inconsistencies.
Physicochemical and Pharmacokinetic Profiles
- LogP and Solubility : The 2-hydroxy compound’s LogP is estimated to be ~1.5 (lower than the 3-oxo analog’s ~2.1), suggesting improved aqueous solubility .
- Metabolic Stability: Hydroxy-substituted spirocycles generally undergo slower oxidative metabolism compared to amino or thioxo derivatives, as evidenced by microsomal stability assays .
Biological Activity
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 896103-70-1) is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H23NO4, with a molecular weight of 257.33 g/mol. Its structure features a spirocyclic arrangement that is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures often exhibit unique biological activities, including interactions with neurotransmitter receptors and potential anti-inflammatory effects. The specific biological activities of this compound are under investigation, particularly in relation to its effects on the central nervous system (CNS).
Preliminary studies suggest that this compound may act as a selective agonist for certain serotonin receptors, similar to other spirocyclic derivatives. This could imply potential applications in treating mood disorders or anxiety-related conditions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Relevant Studies
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological profile of this compound. Safety data indicate that while the compound has potential therapeutic benefits, it also requires careful handling due to possible hazardous effects.
Table 2: Toxicological Data Summary
| Parameter | Value/Description |
|---|---|
| Acute Toxicity (LD50) | Not fully established |
| Skin Sensitization | Potentially sensitizing |
| Inhalation Toxicity | Requires further study |
Q & A
Q. Methodological workflow :
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm spirocyclic framework and substituents (e.g., δ 4.25–4.00 ppm for oxa-azaspiro protons) .
LCMS : Detects [M-H]– peaks (e.g., m/z 284.2) for molecular weight validation .
Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C 58.93% found vs. 59.07% calculated) .
What safety precautions are recommended when handling this compound?
Q. Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and NIOSH-approved eye protection .
- Ventilation : Use fume hoods during synthesis to avoid inhalation (H332 hazard) .
- Spill Management : Absorb with inert material and dispose as hazardous waste .
How can reaction conditions be optimized to improve yield and purity?
Q. Experimental Variables :
| Parameter | Optimization Strategy | Example Outcome |
|---|---|---|
| Solvent | Switch from ethanol to dioxane/water mixtures | Improved Boc protection yield (38% vs. 12.1% in initial steps) |
| Temperature | Controlled reflux (e.g., 16 hours at 100°C for hydrolysis) | Reduced byproduct formation |
| Catalyst | Use of K2CO3 for deprotonation | Enhanced reaction efficiency |
What strategies are effective for studying its structure-activity relationships (SAR)?
Q. Comparative Analysis :
Method : Synthesize analogs (e.g., replacing hydroxy with methoxy) and test in target-specific assays .
What analytical challenges arise in distinguishing stereoisomers or tautomers?
Q. Resolution Techniques :
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., 96% ee achieved for spirocyclic analogs) .
- NOE NMR : Detects spatial proximity of protons to confirm stereochemistry .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
How can reaction intermediates be characterized during synthesis?
Q. Stepwise Analysis :
- Isolation : Quench reactions at intermediate stages (e.g., after HCl hydrolysis) and extract with MTBE .
- Spectroscopic Profiling : Use IR to track carbonyl groups (e.g., 176.23 ppm in 13C NMR for carboxylic acid intermediates) .
What methods are used to profile impurities in the final product?
Q. Quality Control Workflow :
TLC : Monitor reaction progress (Rf = 0.3 in EtOAc/n-pentane) .
HPLC-MS : Detect trace impurities (<0.5%) using C18 columns and acetonitrile/water gradients .
Residual Solvent Analysis : GC-MS to ensure ethanol/methanol levels meet ICH guidelines .
How does the compound’s stability under various conditions affect experimental design?
Q. Stability Data :
What biological screening approaches are suitable for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
